Tocofenoxate

Description

Systematic Nomenclature and Regulatory Identifiers

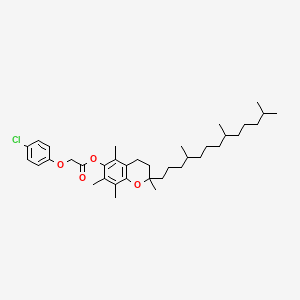

Tocofenoxate, a synthetic ester derivative of tocopherol, is systematically named 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl 2-(4-chlorophenoxy)acetate . Its molecular formula is C₃₇H₅₅ClO₄ , with a molecular weight of 599.283 g/mol . Regulatory identifiers include:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 61343-44-0 | |

| IUPAC Name | See systematic name | |

| INN (International Nonproprietary Name) | This compound | |

| UNII | 1IM68132B0 |

The compound’s structure integrates a chromanol core modified with a 4-chlorophenoxyacetate ester, distinguishing it from natural tocopherol derivatives.

Molecular Architecture and Stereochemical Considerations

This compound features a chromanol ring system (2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol) esterified with 2-(4-chlorophenoxy)acetic acid . The side chain at position 2 of the chromanol ring is a 4,8,12-trimethyltridecyl group , contributing to its lipophilicity.

Key Structural Features:

- Chromanol Core : A partially saturated benzopyran ring with methyl substituents at positions 2, 5, 7, and 8.

- Ester Linkage : The 6-hydroxyl group of the chromanol is esterified with 2-(4-chlorophenoxy)acetic acid.

- Side Chain : The 4,8,12-trimethyltridecyl group introduces branching, influencing molecular packing and solubility.

Stereochemistry:

This compound is synthesized as a racemic mixture , with undefined stereochemistry at the chromanol ring’s C-2 position. The absence of defined stereocenters in its synthesis results in a mixture of diastereomers, complicating chiral separation. The 4-chlorophenoxy group adopts a planar configuration due to resonance stabilization.

Crystalline Polymorphism and Solid-State Properties

While direct studies on this compound’s polymorphism are limited, its structural analogs (e.g., tocopherol derivatives) exhibit polymorphic behavior influenced by alkyl side chains and ester groups.

Hypothesized Solid-State Properties:

- Crystal Packing : The branched side chain likely promotes disordered packing, reducing melting point compared to linear analogs.

- Hydrate Formation : Ester-containing compounds often form hydrates; however, this compound’s hydrophobicity may limit this.

- Thermal Stability : Predicted decomposition temperature exceeds 200°C based on analogous esters.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy :

Infrared (IR) Spectroscopy :

| Bond Vibration | Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C=O Stretch | 1740–1720 | Ester carbonyl |

| C-O-C Asymmetric | 1250–1150 | Ether linkage |

| C-Cl Stretch | 750–550 | Chlorophenoxy |

| CH₃ Bend | 1470–1450 | Methyl groups |

Properties

CAS No. |

61343-44-0 |

|---|---|

Molecular Formula |

C37H55ClO4 |

Molecular Weight |

599.3 g/mol |

IUPAC Name |

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 2-(4-chlorophenoxy)acetate |

InChI |

InChI=1S/C37H55ClO4/c1-25(2)12-9-13-26(3)14-10-15-27(4)16-11-22-37(8)23-21-33-30(7)35(28(5)29(6)36(33)42-37)41-34(39)24-40-32-19-17-31(38)18-20-32/h17-20,25-27H,9-16,21-24H2,1-8H3 |

InChI Key |

BSKVVWMQRIUXTP-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)COC3=CC=C(C=C3)Cl)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)COC3=CC=C(C=C3)Cl)C |

Origin of Product |

United States |

Preparation Methods

Esterification Route Using Dicyclohexylcarbodiimide (DCC)

- The classical synthetic route to Tocofenoxate involves esterification of 2-(4-chlorophenoxy)acetic acid with 2-(dimethylamino)ethanol.

- The reaction employs a dehydrating agent, typically dicyclohexylcarbodiimide (DCC), which facilitates the formation of the ester bond by activating the carboxylic acid group.

- A catalyst such as 4-dimethylaminopyridine (DMAP) is used to enhance the reaction rate and improve yield.

- The solvent of choice is often dichloromethane (DCM), providing a suitable medium for the reaction.

| Parameter | Condition |

|---|---|

| Reactants | 2-(4-chlorophenoxy)acetic acid, 2-(dimethylamino)ethanol |

| Dehydrating Agent | Dicyclohexylcarbodiimide (DCC) |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature to mild heating (typically 20-40 °C) |

| Reaction Time | Several hours (varies by scale) |

| Purification | Recrystallization or chromatography |

- This method typically yields high purity this compound.

- The use of DCC avoids the formation of side products common in acid chloride routes.

- The reaction is well-suited for laboratory-scale synthesis but may require adaptation for industrial scale due to cost and handling of DCC byproducts.

Industrial Synthesis via Acid Chloride Intermediate

- A more industrially viable method involves converting 2-(4-chlorophenoxy)acetic acid into its acid chloride derivative using thionyl chloride.

- The acid chloride, 4-chlorophenoxyacetyl chloride, is then reacted with 2-(dimethylamino)ethanol to form this compound.

- This method allows for better control of reaction parameters and is amenable to scale-up.

- High yield and purity suitable for pharmaceutical applications.

- Reaction conditions are mild and reproducible.

- The acid chloride intermediate is a reactive species that facilitates rapid ester formation.

- IR, 1H NMR, and mass spectra confirm the structure and purity of the synthesized compound.

- Key IR peaks include C=N stretch (~1600 cm⁻¹), N-H stretch (~3280 cm⁻¹), and C-N stretch (~1290 cm⁻¹).

- 1H NMR data shows characteristic signals for aromatic and aliphatic protons consistent with this compound structure.

Continuous Flow and Automated Industrial Processes

- To optimize production, continuous flow reactors and automated mixing/heating systems are employed.

- These systems allow precise control over reaction time, temperature, and reagent addition, improving batch-to-batch consistency.

- Continuous flow enables scale-up with reduced reaction times and lower solvent usage.

- Post-reaction, purification is achieved through recrystallization or chromatographic methods to ensure pharmaceutical-grade purity.

- Automated crystallization controls particle size and polymorphic form, critical for drug formulation.

Summary Table of Preparation Methods

| Method | Key Reactants | Reaction Conditions | Yield (%) | Purity (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|---|

| Esterification with DCC | 2-(4-chlorophenoxy)acetic acid + 2-(dimethylamino)ethanol + DCC + DMAP | Room temp, DCM solvent, several hours | High (~80-90) | High (>98) | Lab scale | Byproduct removal needed, costlier reagent |

| Acid Chloride Route (Industrial) | 4-chlorophenoxyacetic acid → acid chloride + 2-(dimethylamino)ethanol | SOCl₂ chlorination, 0 °C esterification | 84.6 (acid chloride), 90.6 (final) | ~99.8-99.9 | Industrial scale | Efficient, scalable, mild conditions |

| Continuous Flow Process | Same as above | Automated mixing, controlled temp/time | Comparable | Comparable | Large scale continuous | Improved reproducibility and efficiency |

| Lyophilization (Formulation) | Prepared this compound solution | Freezing, vacuum drying | N/A | N/A | Formulation stage | Enhances stability in pharmaceutical forms |

Chemical Reactions Analysis

Types of Reactions: Tocofenoxate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the phenoxy group with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted phenoxy compounds.

Scientific Research Applications

Tocofenoxate has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study esterification and other organic reactions.

Biology: Investigated for its effects on cellular processes and its potential as a neuroprotective agent.

Medicine: Studied for its potential to treat cognitive decline, Alzheimer’s disease, and other neurological disorders.

Industry: Utilized in the development of nootropic supplements and cognitive enhancers.

Mechanism of Action

The exact mechanism of action of Tocofenoxate is not fully understood, but it is believed to involve several molecular targets and pathways:

Cholinergic System: this compound may enhance the release of acetylcholine, a neurotransmitter involved in learning and memory.

Antioxidant Properties: It may reduce oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.

Neuroprotection: this compound may protect neurons from damage caused by toxins and other harmful agents.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Key Compounds for Comparison

The following compounds, listed alongside Tocofenoxate in pharmacological databases, are selected for comparison based on structural or functional similarities:

Tofenacin (Antidepressant)

Tocamphyl (Choleretic)

Tocladesine (Antineoplastic)

Tocofibrate (Antihyperlipidemic)

Comparative Analysis

Table 1: Pharmacological and Chemical Profiles

Functional and Structural Insights

Tofenacin vs. This compound Functional Overlap: Both are antidepressants, but Tofenacin’s molecular structure includes a nitrogen atom, suggesting interaction with neurotransmitter systems (e.g., serotonin or norepinephrine reuptake inhibition) .

Tocamphyl vs. This compound Structural Contrast: Tocamphyl’s C19H26O4 formula indicates ester or carboxylic acid groups, aligning with its choleretic function. This compound’s lack of structural data limits direct comparison but suggests distinct metabolic pathways .

Tocladesine and Tocofibrate Therapeutic Specialization: These compounds diverge significantly from this compound in application (cancer and lipid management, respectively). Their complex structures (e.g., phosphorus in Tocladesine, chlorine in Tocofibrate) highlight tailored mechanisms unrelated to neurochemical effects .

Q & A

Q. How can researchers leverage open-access tools to study this compound’s molecular interactions?

- Methodological Guidance : Use SwissDock for in silico docking studies against protein targets (e.g., NMDA receptors). Validate predictions with molecular dynamics simulations (GROMACS). Collaborate via platforms like GitHub for code sharing. Cite databases like PubChem (CID: [Insert]) for structural data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.